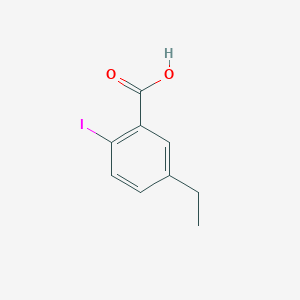

5-Ethyl-2-iodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethyl-2-iodobenzoic acid is a derivative of 2-iodobenzoic acid . 2-Iodobenzoic acid and its derivatives are important pharmaceutical and chemical raw materials, which are necessary for the synthesis of various high-iodine reagents . It is commonly used as a precursor for the synthesis of 2-Iodoxybenzoic acid (IBX) and Dess-Martin peridinane, which are used as mild oxidants .

Synthesis Analysis

The synthesis of 2-iodobenzoic acid can be achieved via the diazotization of anthranilic acid followed by a reaction with iodide . A practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature has been reported .Molecular Structure Analysis

The molecular formula of 2-iodobenzoic acid is C7H5IO2 . The structure of 2-iodobenzoic acid can be found in various databases .Chemical Reactions Analysis

2-Iodobenzoic acid can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents . Additionally, it is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .Physical And Chemical Properties Analysis

2-Iodobenzoic acid has a melting point of 230-233°C and is slightly soluble in water . It is primarily used as a precursor for the synthesis of various organic compounds .Aplicaciones Científicas De Investigación

Synthesis of Cyclic Hypervalent Iodine(III) Oxidants

5-Ethyl-2-iodobenzoic acid: is used in the synthesis of cyclic hypervalent iodine(III) oxidants. These oxidants serve as efficient organocatalysts and reagents for various reactions, including decarboxylative alkynylation and acylarylation, which are pivotal in organic synthesis .

Green Chemistry Applications

As a nonmetallic green oxidant, 5-Ethyl-2-iodobenzoic acid contributes to environmentally friendly chemical processes. It offers an alternative to traditional oxidants, reducing the ecological footprint of chemical synthesis .

Medicinal Chemistry

In medicinal chemistry, 5-Ethyl-2-iodobenzoic acid is instrumental in the synthesis of radioiodinated esters and amides. These compounds are crucial for developing diagnostic and therapeutic agents, particularly in the field of nuclear medicine .

Organic Detoxifiers Synthesis

This compound is a precursor in creating detoxifiers for organophosphorus nerve agents. Its reactivity with various substrates allows for the development of compounds that can neutralize toxic substances effectively .

Oxidizing Agent Precursor

5-Ethyl-2-iodobenzoic acid: acts as a precursor for preparing oxidizing agents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane. These agents are widely used in synthetic chemistry for oxidation reactions .

Sulfhydryl Group Detection in Proteins

It is also utilized as a reagent for detecting sulfhydryl groups in proteins. This application is significant in biochemistry for understanding protein structure and function .

Suzuki Reaction

In the Suzuki reaction, which is a cross-coupling method to form carbon-carbon bonds, 5-Ethyl-2-iodobenzoic acid is used to synthesize biaryl compounds. This is essential in pharmaceuticals and materials science .

Organocatalysis

Lastly, 5-Ethyl-2-iodobenzoic acid is employed in organocatalysis. It catalyzes various organic transformations, which is a cornerstone in the development of new synthetic methodologies .

Mecanismo De Acción

Target of Action

Its close relative, 2-iodobenzoic acid, is known to be used as a reactant in the synthesis of various compounds . It’s plausible that 5-Ethyl-2-iodobenzoic acid might have similar targets.

Mode of Action

2-iodobenzoic acid, a related compound, is used as a reactant in the synthesis of various compounds and as a precursor in the preparation of oxidizing reagents . It’s possible that 5-Ethyl-2-iodobenzoic acid might interact with its targets in a similar manner.

Biochemical Pathways

2-iodobenzoic acid is used in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . It’s possible that 5-Ethyl-2-iodobenzoic acid might affect similar pathways.

Safety and Hazards

Direcciones Futuras

The future directions of 2-iodobenzoic acid research could involve exploring its use as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Propiedades

IUPAC Name |

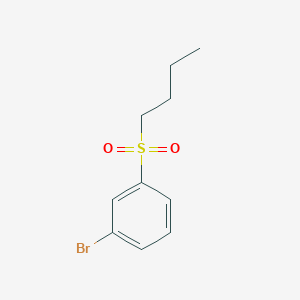

5-ethyl-2-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNQIVSSCMRNST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-iodobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)